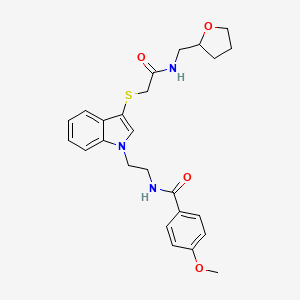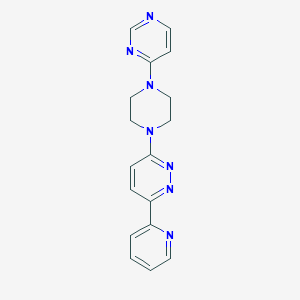
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-isobutylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-isobutylacetamide, also known as CIQ or TAK-915, is a novel compound that has been developed as a potential therapeutic agent for the treatment of cognitive disorders such as Alzheimer's disease. This compound acts as a selective inhibitor of the enzyme phosphodiesterase 2A (PDE2A), which plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain.
Applications De Recherche Scientifique
Overview of Thiazole Derivatives
Thiazole, a well-known five-membered heterocyclic compound, has been extensively researched for its potential applications in medicinal chemistry. The research on thiazole derivatives, including 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-isobutylacetamide, focuses on finding new compounds acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drugs with minimal side effects. Thiazole derivatives' therapeutic applications reported in patents have demonstrated a broad spectrum of biological properties, making them valuable in pharmaceutical applications. The emphasis on enzyme inhibitors, particularly those modulating enzymes related to metabolism, highlights the medicinal chemistry perspective of thiazole derivatives. These compounds are recognized for their therapeutic effects but also for their potential side-effect risks due to their multi-signaling pathway targets (Leoni, Locatelli, Morigi, & Rambaldi, 2014).
Pharmacological Activity of Thiazole Derivatives
The versatility of thiazole derivatives is evident in their wide range of pharmacological activities. These activities include action against a variety of pathogens and diseases, leveraging the thiazole core's ability to bind with different biological targets. The pharmacological potential consequent to structural modification of thiazole derivatives is unpredictable, signifying the scaffold's great potential in chemical pharmaceutical research. The focus on derivatives with pharmacological activity towards receptors underscores the structural diversity and the broad therapeutic applications proposed for thiazole derivatives, from antimicrobial to anticancer and antidiabetic agents. This diversity, coupled with the ease of synthesis, positions thiazole derivatives as promising candidates in drug discovery (Leoni, Locatelli, Morigi, & Rambaldi, 2014).
Sulfonamide Derivatives and Clinical Applications
Sulfonamide derivatives, including those with a thiazole moiety, have a wide range of clinical uses, from diuretics and carbonic anhydrase inhibitors to antiepileptics, antipsychotics, and COX2 inhibitors. Novel drugs incorporating sulfonamide groups have shown significant antitumor activity, highlighting the constant need for novel sulfonamides with selective action as antiglaucoma drugs, antitumor agents/diagnostic tools, and treatments for other diseases. This privileged structural motif's presence in future drugs emphasizes its importance in medicinal chemistry (Carta, Scozzafava, & Supuran, 2012).
Propriétés
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-11(2)9-17-14(21)8-13-10-23-16(19-13)20-15(22)18-12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3,(H,17,21)(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFPEKXYZCDRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CSC(=N1)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-isobutylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzothiazine](/img/structure/B2758134.png)
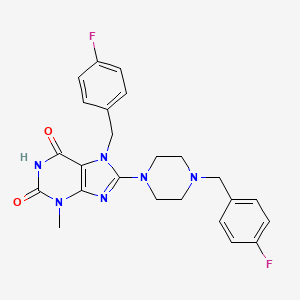
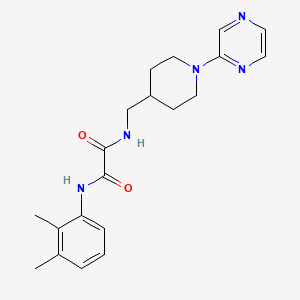
![1-(1',5-diphenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2758139.png)
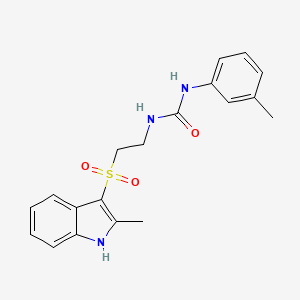
![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2758142.png)


![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol](/img/structure/B2758147.png)
